molecular formula C13H19ClO2 B14364805 1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol CAS No. 92527-66-7

1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol

Cat. No.: B14364805
CAS No.: 92527-66-7
M. Wt: 242.74 g/mol
InChI Key: RLVRQYJHTBJSHA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol is an organic compound characterized by its unique structure, which includes a benzyloxy group, a chlorine atom, and a methyl group attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol typically involves multiple steps. One common method starts with the chlorination of 2-methylpentan-2-ol to introduce the chlorine atom. This is followed by the protection of the hydroxyl group using a benzyl group, which is achieved through a reaction with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent selection and purification methods are optimized to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol is unique due to the combination of its benzyloxy, chloro, and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

92527-66-7

Molecular Formula

C13H19ClO2

Molecular Weight

242.74 g/mol

IUPAC Name

5-chloro-2-methyl-1-phenylmethoxypentan-2-ol

InChI

InChI=1S/C13H19ClO2/c1-13(15,8-5-9-14)11-16-10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3

InChI Key

RLVRQYJHTBJSHA-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCl)(COCC1=CC=CC=C1)O

Origin of Product

United States

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